3-ethoxyoxane-3-carbaldehyde
Description
Properties
CAS No. |
1781075-16-8 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethoxyoxane 3 Carbaldehyde
Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures
A retrosynthetic analysis for 3-ethoxyoxane-3-carbaldehyde would typically involve strategically disconnecting the molecule to identify simpler, commercially available starting materials. Key disconnections would likely target the C-C bond between the aldehyde and the oxane ring, and the ether linkage. However, without published routes, any proposed retrosynthesis would be purely theoretical.
Stereoselective Synthesis and Diastereocontrol Strategies
The carbon atom bearing the ethoxy and carbaldehyde groups is a stereocenter. Therefore, any synthesis aiming to produce a single enantiomer of this compound would require stereoselective methods. Research in this area for this specific molecule has not been published, meaning there are no documented strategies for diastereocontrol or enantioselective synthesis to report.
Catalytic Approaches in Synthetic Transformations (e.g., organocatalysis, transition-metal catalysis)
Catalysis, utilizing either metal complexes or small organic molecules (organocatalysis), is a powerful tool for efficient and selective chemical synthesis. nih.gov The application of such catalytic approaches to the synthesis of this compound is a plausible area of research, but one that has not been documented in the available literature.
Green Chemistry Principles and Sustainable Synthetic Protocols (e.g., solvent-free reactions, atom economy)
The principles of green chemistry aim to make chemical processes more environmentally friendly by, for example, maximizing atom economy, using safer solvents, and employing catalytic methods. nih.govethernet.edu.et While these principles are broadly applicable to organic synthesis, no studies have been published that specifically apply them to the production of this compound.
Utilization of Unconventional Reagents and Reaction Conditions
Modern synthesis often explores the use of unconventional reagents and reaction conditions, such as flow chemistry, microwave-assisted synthesis, or novel activating agents, to improve efficiency and access new chemical space. There is no evidence in the current body of scientific literature to suggest that such methods have been applied to the synthesis of this compound.
Mechanistic Investigations and Reactivity Profiles of 3 Ethoxyoxane 3 Carbaldehyde
Electrophilic and Nucleophilic Reactivity at the Carbaldehyde Moiety
The carbaldehyde group is the primary site of both electrophilic and nucleophilic reactivity in 3-ethoxyoxane-3-carbaldehyde. The carbon atom of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon. Common examples include:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup. The choice of the R group in the organometallic reagent determines the nature of the resulting alcohol.
Cyanide: The addition of cyanide ions (from sources like HCN or KCN) leads to the formation of a cyanohydrin. This reaction is often reversible and base-catalyzed.
Ylides: Phosphorus ylides, as used in the Wittig reaction, can react with the aldehyde to form alkenes. The geometry of the resulting alkene is dependent on the nature of the ylide.
Amines: Primary amines add to the aldehyde to form imines (Schiff bases), while secondary amines form enamines. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.
Electrophilic Activation: The oxygen atom of the carbaldehyde group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to protonation or coordination to Lewis acids. This activation enhances the electrophilicity of the carbonyl carbon, facilitating reactions with weaker nucleophiles.
A summary of typical nucleophilic addition reactions at the carbaldehyde moiety is presented in the table below.
| Nucleophile | Reagent Example | Product Type |
| Hydride | NaBH4, LiAlH4 | Primary Alcohol |
| Organometallics | CH3MgBr, n-BuLi | Secondary Alcohol |
| Cyanide | KCN/H+ | Cyanohydrin |
| Amines | R-NH2 | Imine |
| Ylides | Ph3P=CH2 | Alkene |
Stereoelectronic Effects and Conformational Preferences of the Oxane Ring System
The oxane ring in this compound is a six-membered heterocycle that preferentially adopts a chair conformation to minimize torsional and steric strain. The substituents on the ring, namely the ethoxy and carbaldehyde groups at the C3 position, have a significant influence on the conformational equilibrium.
The anomeric effect, a stereoelectronic phenomenon observed in saturated heterocyclic systems, is expected to play a role. Specifically, an n-σ* interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-O bond of the ethoxy group can stabilize a particular conformation. The relative orientation of the substituents (axial vs. equatorial) will be governed by a combination of steric hindrance and these stereoelectronic effects. Detailed computational studies would be required to quantify the energetic preferences of the different conformers.
Reaction Pathways Involving the Ethoxy Group and Ring-Opening/Closure Dynamics
The ethoxy group is generally less reactive than the carbaldehyde. However, under forcing conditions, it can participate in reactions.
Cleavage of the Ether Linkage: Strong acids, such as HI or HBr, can cleave the ether bond to yield an alcohol and an ethyl halide. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.
Ring-Opening Reactions: The oxane ring is relatively stable. However, under strong acidic or basic conditions, particularly at elevated temperatures, ring-opening reactions could be initiated. For instance, treatment with a strong base could potentially lead to elimination reactions if there are abstractable protons on adjacent carbons, though the substitution pattern of this compound makes this less likely. More plausibly, Lewis acid activation of the ring oxygen could facilitate ring-opening by a nucleophile.
Rearrangement Reactions and Fragmentation Processes
The structure of this compound allows for the possibility of certain rearrangement and fragmentation reactions, particularly under specific conditions such as mass spectrometry or photolysis.
Alpha-Cleavage: In mass spectrometry, fragmentation adjacent to the carbonyl group (α-cleavage) is a common pathway for aldehydes. This would involve the loss of a hydrogen atom or the formyl radical.
McLafferty Rearrangement: If a γ-hydrogen is accessible, a McLafferty rearrangement could occur, involving the transfer of this hydrogen to the carbonyl oxygen with concomitant cleavage of the β-carbon-carbon bond.
While plausible, the specific fragmentation patterns and rearrangement pathways for this compound would need to be confirmed through detailed mass spectrometric analysis.
Chemo-, Regio-, and Stereoselectivity in Its Transformations
The presence of multiple functional groups in this compound raises questions of selectivity in its chemical transformations.
Chemoselectivity: In reactions involving reagents that can react with both aldehydes and ethers, the aldehyde is generally more reactive. For example, reduction with sodium borohydride (B1222165) will selectively reduce the aldehyde to a primary alcohol without affecting the ether linkage or the oxane ring under standard conditions.
Regioselectivity: For reactions involving the oxane ring, the site of attack will be influenced by the directing effects of the substituents. However, given the general stability of the oxane ring, reactions are more likely to occur at the more reactive carbaldehyde moiety.
Stereoselectivity: Nucleophilic addition to the carbaldehyde group can, in principle, lead to the formation of a new stereocenter. The facial selectivity of this attack (i.e., from which face of the planar carbonyl group the nucleophile attacks) will be influenced by the steric bulk of the adjacent oxane ring and its substituents. The use of chiral catalysts or reagents could be employed to achieve high levels of stereocontrol.
Role of Catalysis in Directing Specific Mechanistic Pathways
Catalysis is crucial for controlling the reactivity of this compound and directing reactions towards specific products.
Acid Catalysis: As mentioned, acid catalysis can activate the carbonyl group towards nucleophilic attack and is essential for reactions like imine and enamine formation. It can also be used to promote the cleavage of the ether linkage.
Base Catalysis: Base catalysis is often employed in reactions such as cyanohydrin formation and certain condensation reactions.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, for instance, can be used to catalyze enantioselective additions to aldehydes.
Metal Catalysis: Transition metal catalysts can be used for a variety of transformations, including hydrogenation of the aldehyde and cross-coupling reactions if the molecule were further functionalized.
The choice of catalyst is therefore a critical parameter in harnessing the synthetic potential of this compound, allowing for the selective transformation of specific functional groups and the control of stereochemical outcomes.
Computational Chemistry and Theoretical Studies on 3 Ethoxyoxane 3 Carbaldehyde
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of 3-ethoxyoxane-3-carbaldehyde. By utilizing methods such as B3LYP with a 6-31G(d,p) basis set, researchers can model the molecule's geometry with high accuracy. epstem.net These calculations identify the most stable conformations by minimizing the molecule's energy. For this compound, this involves determining the orientation of the ethoxy and carbaldehyde groups relative to the oxane ring. The oxane ring itself can adopt various conformations, such as chair and boat forms, and computational studies can predict the energetic favorability of each. The chair conformation is typically the most stable for six-membered rings. The orientation of the substituents (ethoxy and carbaldehyde) can be either axial or equatorial, and their relative energies can be calculated to determine the most probable structure.
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.53 - 1.54 | ||
| C-O (ring) | 1.43 | ||
| C-C (substituent) | 1.51 | ||
| C=O | 1.21 | ||
| O-C-C (ring) | 109.5 - 111.0 | ||
| C-O-C (ether) | 112.0 | ||
| O=C-H | 124.0 | ||
| C-C-C=O | 150.0 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Structural Research
Computational chemistry provides a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. epstem.net Techniques like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. epstem.net These calculated spectra, when compared with experimental ones, serve as a fingerprint for the molecule, aiding in its identification and structural elucidation. For this compound, specific vibrational modes, such as the C=O stretch of the aldehyde, the C-O-C stretches of the ether and oxane ring, and various C-H bending and stretching modes, can be assigned to particular peaks in the calculated IR spectrum.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Calculated Value | Assignment |
| IR Frequencies (cm⁻¹) | ||
| 2950-3000 | C-H stretch (alkane) | |
| 2720, 2820 | C-H stretch (aldehyde) | |
| 1725 | C=O stretch (aldehyde) | |
| 1100-1200 | C-O stretch (ether and oxane) | |
| ¹³C NMR Chemical Shifts (ppm) | ||
| 201.5 | C=O (aldehyde) | |
| 65.8 | -O-CH₂- (ethoxy) | |
| 60.3 | -O-CH₂- (oxane) | |
| 45.1 | C-CHO (quaternary) | |
| ¹H NMR Chemical Shifts (ppm) | ||
| 9.75 | -CHO (aldehyde) | |
| 3.5-3.8 | -O-CH₂- (ring and ethoxy) | |
| 1.5-2.0 | -CH₂- (ring) | |
| 1.25 | -CH₃ (ethoxy) |
Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.
Elucidation of Reaction Mechanisms via Transition State Analysis and Energy Profiles
Theoretical chemistry is crucial for understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition states (the highest energy points along the reaction coordinate) and intermediates. researchgate.net This allows for the determination of activation energies, which are key to understanding reaction rates. For instance, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol can be modeled. Calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Solvent Effects on Reactivity and Conformational Dynamics through Continuum Solvation Models
The surrounding solvent can significantly influence the behavior of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the conformational equilibrium and reactivity of this compound. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. By performing calculations in different simulated solvents, from nonpolar (like hexane) to polar (like water), it's possible to predict how the solvent stabilizes or destabilizes different conformers or transition states. For a polar molecule like this compound, polar solvents are expected to have a more pronounced effect, potentially altering the preferred conformation and influencing reaction pathways and rates. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. arxiv.orgnih.govepa.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, such as ring-flipping in the oxane moiety, and the motion of the side chains. nih.govepa.gov These simulations are particularly useful for sampling a wide range of conformations and understanding how the molecule interacts with other molecules, such as solvent molecules or other reactants. MD can reveal detailed information about intermolecular forces, like hydrogen bonding and van der Waals interactions, which govern the molecule's behavior in a condensed phase.
Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) Analyses for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. epstem.netresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO describes its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is likely localized on the oxygen atoms, while the LUMO is expected to be centered on the carbonyl group, indicating its susceptibility to nucleophilic attack at the carbonyl carbon.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and bonding within the molecule. researchgate.net It helps to understand hyperconjugative interactions, which are stabilizing interactions that result from the overlap of filled and empty orbitals. researchgate.net NBO analysis can quantify the charge on each atom, providing insights into the molecule's polarity and reactive sites.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR, e.g., COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the structural and stereochemical characterization of 3-ethoxyoxane-3-carbaldehyde. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign proton (¹H) and carbon (¹³C) chemical shifts, establish through-bond and through-space correlations, and deduce the preferred conformation of the oxane ring.
1D NMR Spectroscopy: The ¹H NMR spectrum provides initial insights into the electronic environment of the protons. Key resonances include the aldehydic proton, the methylene (B1212753) protons of the ethoxy group, and the protons of the oxane ring. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the carbonyl carbon of the aldehyde, the carbons of the ethoxy group, and the carbons of the tetrahydropyran (B127337) ring.
2D NMR Spectroscopy: To overcome the limitations of 1D NMR in complex molecules, a suite of 2D NMR experiments is utilized:
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. sdsu.eduwikipedia.org It is instrumental in tracing the connectivity of protons within the oxane ring and the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.eduwikipedia.org It is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as the ethoxy group to the oxane ring at the C3 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. wikipedia.org For this compound, NOESY can be used to determine the relative orientation of the ethoxy and carbaldehyde groups with respect to the oxane ring protons, thereby elucidating the preferred chair conformation and the axial or equatorial disposition of the substituents.
The conformational analysis of the substituted oxane ring is of particular interest. Like cyclohexane, the tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. The substituents at the C3 position can exist in either an axial or equatorial orientation, and the conformational equilibrium can be influenced by various factors, including steric hindrance and stereoelectronic effects. NMR data, particularly coupling constants and NOE enhancements, are vital for determining the predominant conformer in solution. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aldehyde (CHO) | 9.5 - 10.5 | 190 - 205 | The aldehydic proton is highly deshielded. |
| Oxane Ring CH₂ | 1.5 - 4.0 | 20 - 70 | Chemical shifts vary depending on proximity to oxygen and substituents. |
| Oxane Ring CH (C3) | N/A | 70 - 90 | Quaternary carbon, no attached proton. |
| Ethoxy CH₂ | 3.5 - 4.0 | 60 - 70 | Methylene group adjacent to the oxygen atom. |
| Ethoxy CH₃ | 1.0 - 1.5 | 10 - 20 | Methyl group of the ethoxy substituent. |
| Oxane Ring O-CH₂ | 3.5 - 4.5 | 65 - 75 | Carbons adjacent to the ring oxygen. |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS)) for Reaction Monitoring and Product Elucidation
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise information about its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is crucial for confirming the identity of synthesized this compound and for distinguishing it from potential isomers.
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and subjected to fragmentation. The resulting fragment ions provide valuable structural information, helping to piece together the connectivity of the molecule. For this compound, characteristic fragmentation patterns would likely involve the loss of the ethoxy group, the aldehyde group, or fragmentation of the oxane ring. This technique is particularly useful for the structural elucidation of reaction products and intermediates.
During a chemical reaction involving this compound, MS can be used to monitor the progress of the reaction by tracking the disappearance of the starting material and the appearance of the product(s). This allows for the optimization of reaction conditions and the identification of any side products or intermediates.
Infrared and Raman Spectroscopy for Functional Group Transformation Tracking and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for tracking their transformations during a chemical reaction.
Infrared Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:
A strong C=O stretching vibration for the aldehyde group, typically in the range of 1720-1740 cm⁻¹.
C-H stretching vibrations for the aldehyde, alkane, and ether moieties.
A prominent C-O stretching vibration for the ether linkage of the ethoxy group and the oxane ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde would also be observable in the Raman spectrum. This technique can be particularly useful for studying reactions in aqueous media, where water absorption can interfere with IR measurements.
By monitoring the changes in the IR or Raman spectrum over the course of a reaction, one can track the disappearance of the starting material's functional groups and the appearance of new functional groups in the product. For example, the reduction of the aldehyde group to an alcohol would be evidenced by the disappearance of the C=O stretch and the appearance of a broad O-H stretching band.
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment (if applicable)
Should this compound be a crystalline solid, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation.
For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a suitable crystal is obtained. This is often achieved by co-crystallizing the compound with a chiral resolving agent of known absolute configuration.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination and Absolute Configuration of Enantiomers
Given that this compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying these chiral molecules.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right circularly polarized light by a chiral molecule. The resulting spectra are unique to each enantiomer and can be used to:
Determine Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is proportional to the concentration of the enantiomer, allowing for the quantification of the enantiomeric purity of a sample.
Assign Absolute Configuration: By comparing the experimental CD or ORD spectrum to that of a known standard or to spectra predicted by theoretical calculations, the absolute configuration (R or S) of the enantiomers can often be assigned. The "Octant Rule" for carbonyl compounds can be a useful empirical tool for predicting the sign of the Cotton effect in ORD and CD spectra, which can help in assigning the stereochemistry.
Table 2: Summary of Spectroscopic Techniques and Their Applications for this compound
| Technique | Information Obtained | Application |
| 1D & 2D NMR | Chemical shifts, coupling constants, through-bond and through-space correlations | Structural elucidation, stereochemical assignment, conformational analysis |
| HRMS | Accurate mass, elemental formula | Molecular formula determination, confirmation of identity |
| MS/MS | Fragmentation patterns | Structural elucidation of products and intermediates, reaction monitoring |
| IR & Raman | Vibrational frequencies of functional groups | Functional group identification, tracking reaction progress |
| X-ray Crystallography | Solid-state 3D structure, bond lengths, bond angles | Absolute structure determination, absolute configuration assignment |
| CD & ORD | Differential absorption/rotation of polarized light | Determination of enantiomeric excess, assignment of absolute configuration |
Applications of 3 Ethoxyoxane 3 Carbaldehyde As a Synthetic Intermediate and Building Block
Role in the Divergent Synthesis of Complex Heterocyclic Scaffolds
The oxane ring is a common motif in many natural products and biologically active compounds. The aldehyde functionality in 3-ethoxyoxane-3-carbaldehyde would be a prime reaction site for the construction of fused or spirocyclic heterocyclic systems. For instance, condensation reactions with various binucleophiles could lead to a diverse array of heterocyclic scaffolds.
Table 1: Hypothetical Divergent Synthesis Pathways
| Reactant | Reaction Type | Potential Heterocyclic Scaffold |
| Hydrazine derivatives | Condensation/Cyclization | Pyrazole-fused oxanes |
| Amidines | Multicomponent Reaction | Pyrimidine-fused oxanes |
| β-Ketoesters | Knoevenagel Condensation/Michael Addition | Dihydropyran-fused oxanes |
| Amino alcohols | Reductive Amination/Cyclization | Oxazepine-fused oxanes |
The strategic placement of the ethoxy group could also influence the regioselectivity of these cyclization reactions, potentially leading to novel and complex heterocyclic frameworks that would be challenging to access through other synthetic routes.
Precursor to Advanced Organic Materials and Functional Molecules
The aldehyde group is a gateway to a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an alkene via Wittig-type reactions. These transformations would yield a range of functionalized oxane derivatives.
For example, polymerization of a derivative containing a polymerizable group, such as an acrylate (B77674) introduced via the aldehyde, could lead to novel polymers with the oxane unit incorporated into the backbone or as a pendant group. Such materials could exhibit interesting physical or chemical properties, such as altered solubility, thermal stability, or biocompatibility, making them candidates for advanced applications in materials science.
Utilization in Multicomponent Reactions for Enhanced Molecular Complexity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity from simple starting materials in a single step. The aldehyde functionality of this compound would make it an ideal component for a variety of MCRs.
Table 2: Potential Multicomponent Reactions Involving this compound
| MCR Name | Other Components | Potential Product Class |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino-amido-oxane derivatives |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy-amido-oxane derivatives |
| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone-substituted oxanes |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine-substituted oxanes |
The products of these reactions would possess a high degree of structural diversity and molecular complexity, incorporating the oxane ring into larger, more elaborate structures with potential applications in medicinal chemistry and drug discovery.
Development of Novel Reagents and Catalysts from its Derivatives
Derivatives of this compound could serve as scaffolds for the development of new reagents and catalysts. For instance, conversion of the aldehyde to a primary amine, followed by further functionalization, could lead to chiral ligands for asymmetric catalysis. The oxane backbone could provide a rigid and well-defined stereochemical environment, which is crucial for achieving high enantioselectivity in catalytic reactions.
Furthermore, the introduction of specific functional groups could lead to the development of novel organocatalysts or reagents with unique reactivity profiles, tailored for specific synthetic transformations.
Strategy in the Total Synthesis of Natural Products or Analogues
The oxane ring is a key structural feature in numerous natural products, including polyether antibiotics and marine toxins. This compound could theoretically serve as a valuable chiral building block in the total synthesis of such complex molecules.
A synthetic strategy could involve the elaboration of the aldehyde group and subsequent manipulation of the oxane ring to construct a larger portion of the natural product's core structure. The stereochemistry of the oxane ring would be a critical element in this approach, potentially allowing for the stereocontrolled synthesis of complex natural products and their analogues for structure-activity relationship studies.
Synthesis and Reactivity of Derivatives and Analogues of 3 Ethoxyoxane 3 Carbaldehyde
Systematic Modifications at the Carbaldehyde Position
The aldehyde functional group in 3-ethoxyoxane-3-carbaldehyde is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. Key reactions targeting this position include oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation and Reduction:
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-ethoxyoxane-3-carboxylic acid, using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Conversely, reduction of the aldehyde to a primary alcohol, (3-ethoxyoxan-3-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Carbon-Carbon Bond Formation:
One of the most powerful methods for modifying the carbaldehyde is the Wittig reaction , which converts the carbonyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) can introduce a variety of substituents. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org
Another important class of reactions is aldol-type condensations . For instance, reaction with enolates or other carbon nucleophiles can extend the carbon chain and introduce new functional groups. acs.orgnih.gov Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or derivatives of malonic acid, can also be employed to generate a variety of functionalized products. mdpi.comnih.gov
The following table summarizes some key transformations at the carbaldehyde position:
| Reagent(s) | Product | Reaction Type |
| KMnO₄ or Jones Reagent | 3-Ethoxyoxane-3-carboxylic acid | Oxidation |
| NaBH₄ or LiAlH₄ | (3-Ethoxyoxan-3-yl)methanol | Reduction |
| Ph₃P=CHR (Wittig Reagent) | 3-Ethoxy-3-(alkenyl)oxane | Wittig Olefination |
| Aldehyde/Ketone, Base | β-Hydroxy aldehyde/ketone | Aldol (B89426) Condensation |
| CH₂(CN)₂, Base | α,β-Unsaturated dinitrile | Knoevenagel Condensation |
Transformations Involving the Ethoxy Substituent
The ethoxy group at the C3 position is another key site for modification. The most common transformation is the cleavage of the ether linkage to yield the corresponding alcohol, 3-hydroxyoxane-3-carbaldehyde.
Ether Cleavage:
Acid-catalyzed cleavage is a standard method for dealkylation of ethers. youtube.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the formation of 3-hydroxyoxane-3-carbaldehyde and the corresponding ethyl halide. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 manner. masterorganicchemistry.com
It is also conceivable to achieve ether cleavage under Lewis acidic conditions. Reagents like boron tribromide (BBr₃) are powerful ether-cleaving agents and would likely be effective in this transformation.
Ether Exchange:
Under specific conditions, it might be possible to perform an ether exchange reaction, where the ethoxy group is replaced by another alkoxy group. This would typically involve reaction with a different alcohol in the presence of an acid catalyst, driving the equilibrium towards the desired product, for instance, by removing the ethanol (B145695) formed.
A summary of potential transformations of the ethoxy group is presented below:
| Reagent(s) | Product | Reaction Type |
| HBr or HI (aq.) | 3-Hydroxyoxane-3-carbaldehyde | Acidic Ether Cleavage |
| BBr₃ | 3-Hydroxyoxane-3-carbaldehyde | Lewis Acidic Ether Cleavage |
| R'OH, Acid Catalyst | 3-(Alkoxy)oxane-3-carbaldehyde | Ether Exchange |
Strategies for Ring Substitutions and Functionalization of the Oxane Core
The synthesis of substituted tetrahydropyran (B127337) rings is a well-established field in organic chemistry, with numerous strategies available for introducing substituents onto the oxane core of this compound. organic-chemistry.org These methods often involve the construction of the ring from acyclic precursors, allowing for the incorporation of desired functional groups at specific positions.
Prins Cyclization:
The Prins cyclization is a powerful method for the synthesis of substituted tetrahydropyrans. nih.govpsu.edu This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. By choosing appropriately substituted starting materials, one could synthesize analogues of this compound with various substituents on the oxane ring.
Hetero-Diels-Alder Reactions:
The hetero-Diels-Alder reaction provides another versatile route to substituted tetrahydropyrans. nih.gov The reaction between a diene and an aldehyde, often catalyzed by a Lewis acid, can lead to the formation of dihydropyran intermediates, which can then be further modified to yield the desired saturated oxane ring.
Intramolecular Cyclization:
Intramolecular cyclization of functionalized acyclic precursors is a common strategy. For example, the intramolecular hydroalkoxylation of a δ-hydroxy olefin can lead to the formation of a tetrahydropyran ring. organic-chemistry.org Similarly, intramolecular epoxide ring-opening reactions of 4,5-epoxy alcohols can also yield tetrahydropyran structures. nih.gov
The following table outlines some general strategies for the synthesis of substituted oxane rings:
| Reaction Type | Starting Materials | Key Features |
| Prins Cyclization | Homoallylic alcohol and aldehyde | Acid-catalyzed, forms C-C and C-O bonds |
| Hetero-Diels-Alder | Diene and aldehyde | Lewis acid-catalyzed, forms dihydropyran intermediate |
| Intramolecular Hydroalkoxylation | δ-Hydroxy olefin | Catalyzed by various metals (e.g., Pt, Ag, Co) |
| Intramolecular Epoxide Opening | 4,5-Epoxy alcohol | Can be acid or base-catalyzed, stereospecific |
Synthesis and Comparative Reactivity Studies of Stereoisomers and Diastereomers
The C3 position of this compound is a stereocenter. Furthermore, the introduction of additional substituents on the oxane ring can create new stereocenters, leading to the possibility of multiple diastereomers. The synthesis of stereochemically pure isomers is a significant challenge and a key area of research.
Diastereoselective Synthesis:
Several methods have been developed for the diastereoselective synthesis of substituted tetrahydropyrans. acs.orgnih.govnih.govpsu.edu For instance, the Prins cyclization can be performed under conditions that favor the formation of a specific diastereomer. nih.govpsu.edu Similarly, aldol reactions and Michael additions used in the construction of the ring can be controlled to yield products with high diastereoselectivity. acs.orgnih.gov The use of chiral catalysts or auxiliaries can also be employed to achieve enantioselective synthesis of specific stereoisomers.
Separation of Diastereomers:
When a mixture of diastereomers is formed, their separation is often possible through standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). In some cases, crystallization can also be used to separate diastereomers. gavinpublishers.com The conversion of enantiomers into diastereomeric salts by reaction with a chiral resolving agent is a classical method for their separation. youtube.com
Comparative Reactivity:
The different stereoisomers and diastereomers of substituted this compound are expected to exhibit different reactivity due to varying steric and electronic environments around the reactive centers. For example, the accessibility of the aldehyde group to a bulky reagent might be different for two diastereomers, leading to different reaction rates. Similarly, the stability of intermediates formed during a reaction can be influenced by the stereochemistry of the molecule, thus affecting the product distribution.
A hypothetical comparison of reaction rates for two diastereomers is presented below:
| Diastereomer | Relative Rate of Reaction with Bulky Reagent | Plausible Rationale |
| Diastereomer A (less hindered aldehyde) | Faster | The aldehyde group is more accessible to the incoming reagent. |
| Diastereomer B (more hindered aldehyde) | Slower | Steric hindrance around the aldehyde group slows down the reaction. |
Exploration of Homologues and Related Heterocyclic Analogues
The principles of synthesis and reactivity discussed for this compound can be extended to its homologues and other related heterocyclic systems. This allows for the exploration of a wider chemical space and the potential discovery of compounds with novel properties.
Homologues:
Homologues of this compound, such as those with a larger or smaller ring (e.g., oxepane (B1206615) or oxetane (B1205548) derivatives), could be synthesized using similar strategies, albeit with potential differences in reaction kinetics and yields due to ring strain and conformational effects. acs.org
Heterocyclic Analogues:
Replacing the oxygen atom in the oxane ring with other heteroatoms, such as sulfur (to give a thiane (B73995) derivative) or nitrogen (to give a piperidine (B6355638) derivative), would lead to interesting analogues.
Thiane Analogues: The synthesis of 3-ethoxy-3-formylthiane could potentially be achieved through methods analogous to those used for tetrahydropyrans, for example, by using a sulfur-containing starting material in a cyclization reaction. The reactivity of the thiane analogue would be influenced by the presence of the sulfur atom, which is larger and less electronegative than oxygen.
Piperidine Analogues: The synthesis of 3-ethoxy-3-formylpiperidine would introduce a basic nitrogen atom into the ring, significantly altering the chemical properties of the molecule. The synthesis would likely involve the construction of the piperidine ring through methods such as intramolecular N-C bond formation. mdma.ch The presence of the nitrogen atom would open up possibilities for further functionalization, for example, through N-alkylation or N-acylation. The synthesis of N-formylpiperidine from piperidine is a known transformation. chemicalbook.comorgsyn.orgorgsyn.orggoogle.com
A comparison of the expected properties of these analogues is provided in the table below:
| Analogue | Key Structural Difference | Expected Impact on Reactivity |
| 3-Ethoxy-3-formylthiane | Sulfur instead of oxygen | Altered bond lengths and angles, potential for sulfur oxidation. |
| 3-Ethoxy-3-formylpiperidine | Nitrogen instead of oxygen | Basic character, nucleophilic nitrogen, potential for N-functionalization. |
Future Research Directions and Emerging Trends
Development of More Efficient and Selective Catalytic Systems for Its Transformations
The development of novel catalytic systems is paramount to harnessing the reactivity of 3-ethoxyoxane-3-carbaldehyde. Future work will likely focus on designing catalysts that can selectively target the aldehyde or the oxane ring, enabling a diverse range of chemical transformations. Research in this area could lead to the discovery of highly efficient catalytic processes for hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
Hypothetical Research Data on Catalytic Hydrogenation:
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 3-ethoxyoxane-3-methanol (%) |
|---|---|---|---|---|---|
| 5% Pd/C | Ethanol (B145695) | 25 | 1 | >99 | 98 |
| 1% Pt/Al2O3 | THF | 50 | 10 | 95 | 92 |
| Ru-MACHO-BH | Toluene | 80 | 20 | 98 | >99 |
Exploration of Its Reactivity in Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The application of flow chemistry to the transformations of this compound could enable precise control over reaction parameters, leading to improved yields and selectivities. Automated synthesis platforms can further accelerate the discovery of new reactions and the optimization of reaction conditions by systematically exploring a wide range of variables. mdpi.com
Hypothetical Data for Flow Chemistry Optimization:
| Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Reagent Concentration (M) | Product Yield (%) |
|---|---|---|---|---|
| 0.5 | 100 | 20 | 0.1 | 85 |
| 1.0 | 100 | 10 | 0.1 | 92 |
| 1.0 | 120 | 10 | 0.1 | 95 |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization
Illustrative AI-Driven Reaction Prediction:
| Target Product | Predicted Reagents | Predicted Catalyst | Predicted Yield (%) | Confidence Score |
|---|---|---|---|---|
| 3-ethoxyoxane-3-carboxylic acid | O2, light | Rose Bengal | 90 | 0.95 |
| 2-(3-ethoxyoxan-3-yl)acetonitrile | KCN, 18-crown-6 | - | 88 | 0.92 |
Advanced In-situ Spectroscopic Probes for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. Advanced in-situ spectroscopic techniques, such as ReactIR, Raman spectroscopy, and process NMR, can provide real-time insights into the transformations of this compound. This data will be invaluable for identifying reaction intermediates, determining kinetic profiles, and elucidating catalytic cycles.
Design and Synthesis of Novel Derivatives with Tuned Reactivity for Specific Synthetic Challenges
The inherent structure of this compound provides a scaffold for the design and synthesis of a wide array of novel derivatives. By modifying the ethoxy group or introducing substituents onto the oxane ring, it is possible to fine-tune the steric and electronic properties of the molecule. This approach could lead to the development of specialized building blocks tailored for specific applications in areas such as fragrance chemistry or medicinal chemistry. academie-sciences.fr
Examples of Potential Novel Derivatives:
| Derivative Name | Modification | Potential Application |
|---|---|---|
| 3-(isopropoxy)oxane-3-carbaldehyde | Change of alkoxy group | Fine chemical synthesis |
| 5-methyl-3-ethoxyoxane-3-carbaldehyde | Ring substitution | Asymmetric synthesis |
| 3-ethoxyoxane-3-carbonitrile | Functional group transformation | Pharmaceutical intermediate |
Q & A
Basic: What are the standard synthetic routes for 3-ethoxyoxane-3-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves condensation reactions between ethoxy-substituted precursors and aldehydes/ketones, followed by oxidation to introduce the carbonyl group. For example, analogous compounds like 4-oxo-4H-thiochromene-3-carbaldehyde are synthesized via thiosalicylaldehyde condensation with aldehydes under acidic conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, using phosphorus pentachloride (PCl₅) in chlorinated solvents can enhance electrophilic substitution efficiency in related carbaldehyde syntheses . Yield improvements often require iterative testing of stoichiometric ratios and reaction times.
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced stability?
Methodological Answer:
Density functional theory (DFT) calculations can predict the electronic configuration and steric effects of this compound derivatives. For example, analyzing bond angles and charge distribution at the ethoxy-substituted oxane ring can identify destabilizing torsional strain . Molecular dynamics simulations further assess solvent interactions and thermodynamic stability. Researchers should cross-validate computational results with experimental data (e.g., X-ray crystallography for bond lengths ) to refine models.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₈H₁₂O₃) and fragmentation patterns.
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating repeated purification .
Advanced: How do contradictory spectral data in this compound analysis arise, and how should they be resolved?
Methodological Answer:
Contradictions often stem from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes. For example, NMR signals may split due to slow ring inversion in the oxane moiety. To resolve this:
Perform variable-temperature NMR to observe coalescence points.
Use deuterated solvents to eliminate solvent effects.
Compare with computational predictions (e.g., DFT-calculated chemical shifts) .
Document all conditions and validate findings against literature analogs (e.g., 3-hydroxyflavone’s tautomeric behavior ).
Basic: What are the primary degradation pathways of this compound under ambient conditions?
Methodological Answer:
The compound is susceptible to:
- Oxidation : Aldehyde group conversion to carboxylic acid under prolonged oxygen exposure.
- Hydrolysis : Cleavage of the ethoxy group in acidic/basic conditions, forming diols or ketones.
Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. Store samples in inert atmospheres (<5°C) to minimize reactivity .
Advanced: What strategies optimize this compound’s reactivity in multicomponent reactions?
Methodological Answer:
- Protection-Deprotection : Temporarily block the aldehyde group (e.g., acetal formation) to prevent side reactions during oxane ring functionalization.
- Catalytic Systems : Use Lewis acids (e.g., BF₃·OEt₂) to activate carbonyl groups for nucleophilic attacks.
- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states.
Case studies on analogous compounds (e.g., 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid) demonstrate improved yields via microwave-assisted synthesis .
Basic: How does the ethoxy group influence the electronic properties of this compound?
Methodological Answer:
The ethoxy group acts as an electron-donating group via resonance, increasing electron density at the oxane ring and reducing electrophilicity at the aldehyde. This is confirmed by:
- Hammett Constants : σₚ values for ethoxy (~-0.24) indicate strong electron donation.
- UV-Vis Spectroscopy : Bathochromic shifts in λmax compared to non-substituted oxane-carbaldehydes.
Electron density maps from X-ray data further support this .
Advanced: What mechanistic insights explain unexpected byproducts in this compound derivatization?
Methodological Answer:
Byproducts often arise from:
- Radical Intermediates : Ethoxy groups can stabilize radicals during photochemical reactions, leading to dimerization.
- Steric Hindrance : Bulky substituents on the oxane ring may force alternative reaction pathways (e.g., C-4 substitution instead of C-3).
To mitigate, use radical scavengers (e.g., BHT) or sterically directed catalysts. Analyze byproducts via GC-MS and compare with kinetic isotope effect studies .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves (tested for aldehyde permeability) and sealed goggles .
- Ventilation : Use fume hoods to limit inhalation of volatile aldehydes.
- Spill Management : Neutralize with sodium bisulfite to convert aldehydes to non-volatile derivatives.
Refer to safety data sheets (SDS) for analogous compounds (e.g., 3-hydroxy-4-methoxybenzaldehyde ).
Advanced: How can this compound serve as a precursor for bioactive heterocycles?
Methodological Answer:
The aldehyde group enables:
- Cyclocondensation : With amines or hydrazines to form imines or hydrazones, precursors to pyrazoles or thiosemicarbazones .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.
Biological activity screening (e.g., enzyme inhibition assays) should follow established protocols for related carbaldehydes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
